

# Spectroscopic Analysis of 3-Methoxyazetidine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methoxyazetidine

Cat. No.: B035406

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-Methoxyazetidine**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of established analytical methodologies and predicted spectroscopic data based on analogous structures and established principles of NMR, IR, and MS spectroscopy. This information serves as a valuable reference for the characterization and quality control of **3-Methoxyazetidine** in a research and development setting.

## Molecular Structure and Properties

- Molecular Formula: C<sub>4</sub>H<sub>9</sub>NO
- Molecular Weight: 87.12 g/mol [1]
- Exact Mass: 87.068413911 Da
- CAS Number: 110925-17-2

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-Methoxyazetidine**. This data is derived from the analysis of structurally similar azetidine derivatives and established

spectroscopic principles.

**Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 400 MHz)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.9 - 4.1	Quintet	~6.0	H-3
~3.6 - 3.8	Triplet	~7.5	H-2 (2H), H-4 (2H)
~3.3	Singlet	-	-OCH <sub>3</sub> (3H)
~2.0 - 2.5	Broad Singlet	-	-NH (1H)

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 100 MHz)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~70 - 75	C-3
~55 - 60	-OCH <sub>3</sub>
~50 - 55	C-2, C-4

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Frequency ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3350 - 3300	Medium, Broad	N-H Stretch
~2950 - 2850	Medium	C-H Stretch (Aliphatic)
~1150 - 1080	Strong	C-O Stretch (Ether)
~1350 - 1250	Medium	C-N Stretch (Aliphatic Amine)

**Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)**

m/z	Relative Intensity (%)	Assignment (Proposed Fragment)
87	High	[M] <sup>+</sup> (Molecular Ion)
86	Moderate	[M-H] <sup>+</sup>
72	Moderate	[M-CH <sub>3</sub> ] <sup>+</sup>
58	High	[M-C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup> or [M-CHO-CH <sub>3</sub> ] <sup>+</sup>
56	Moderate	[M-OCH <sub>3</sub> ] <sup>+</sup>
44	High	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>

Disclaimer: The quantitative data presented in Tables 1-4 are predicted values based on the analysis of similar compounds and have not been experimentally verified from publicly available sources for **3-Methoxyazetidine**. These values should be used as a guide for spectral interpretation.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are general and can be adapted for the specific instrumentation available in the laboratory.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Methoxyazetidine** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- **<sup>1</sup>H NMR Acquisition:**

- Acquire a one-dimensional proton spectrum.
- Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data using Fourier transformation, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional proton-decoupled carbon spectrum.
  - Typical parameters include a 45-degree pulse width, a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data, and a sufficient number of scans for adequate signal-to-noise ratio.
  - Process the data similarly to the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Neat Liquid):
  - Place a drop of neat **3-Methoxyazetidine** between two salt plates (e.g., NaCl or KBr).
  - Gently press the plates together to form a thin liquid film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty salt plates.
  - Place the sample in the spectrometer and record the sample spectrum.

- The instrument software will automatically subtract the background to produce the final spectrum.
- Typically, spectra are collected over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

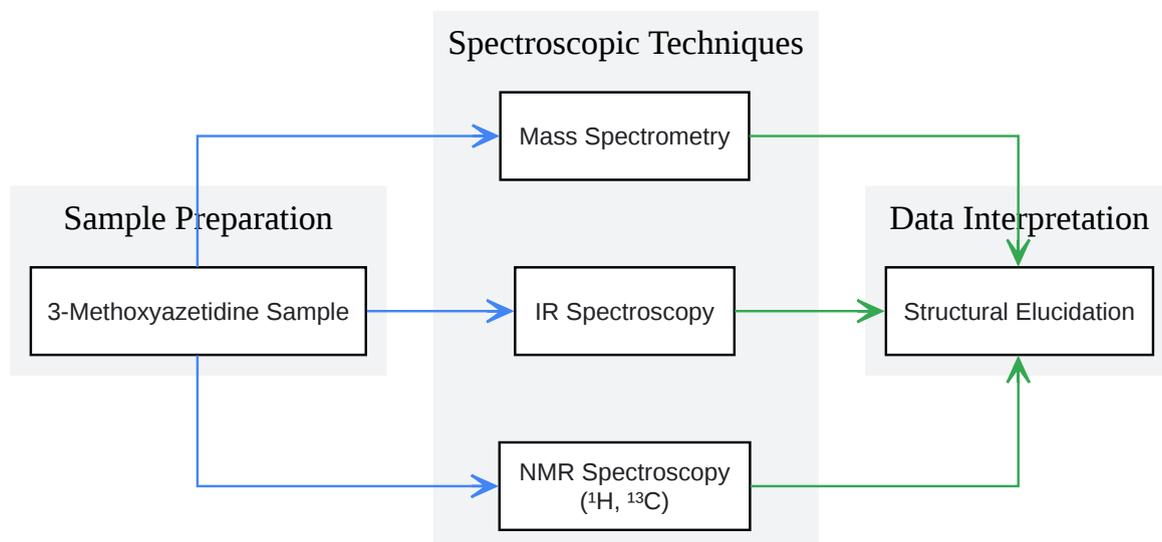
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for creating fragment ions and providing structural information.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak ( $[M]^+$ ) corresponds to the molecular weight of the compound. The fragmentation pattern provides clues to the molecule's structure.

## Visualizations

### General Spectroscopic Analysis Workflow



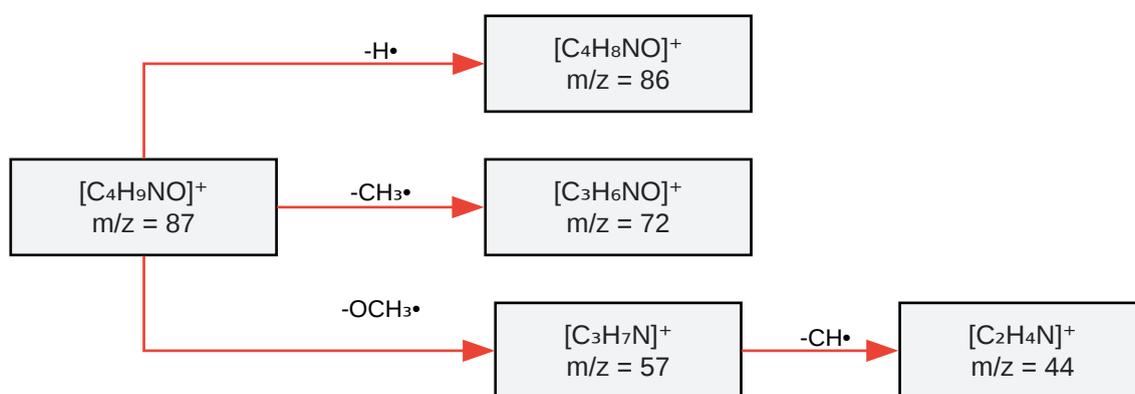
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Caption: Workflow for the spectroscopic analysis of **3-Methoxyazetidine**.

## Structure and NMR Atom Numbering

Caption: Structure of **3-Methoxyazetidine** with atom numbering for NMR assignment.

## Proposed Mass Spectrometry Fragmentation Pathway



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Caption: A plausible fragmentation pathway for **3-Methoxyazetidine** in EI-MS.

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## References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Methoxyazetidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035406#spectroscopic-analysis-of-3-methoxyazetidine-nmr-ir-ms>]

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